N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a benzamide core substituted with three distinct groups:
- N-Cyanomethyl group: Polar nitrile group enhancing solubility and serving as a hydrogen bond acceptor.
- 3-[(2-Oxopyrrolidin-1-yl)methyl] substituent: A pyrrolidinone ring linked via a methylene bridge, introducing conformational rigidity and hydrogen-bonding capabilities .
This compound is cataloged as a chemical building block by Enamine Ltd (Catalog ID: EN300-18713698), indicating its utility in medicinal chemistry for further derivatization or screening .
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-11-13-24(15-17-6-2-1-3-7-17)21(26)19-9-4-8-18(14-19)16-23-12-5-10-20(23)25/h1-4,6-9,14H,5,10,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKQNLBTSKZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with a molecular formula of C21H21N3O2 and a molecular weight of 347.418 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
Chemical Structure and Properties
The structural characteristics of this compound include:
- IUPAC Name : this compound
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.418 g/mol
- Solubility : Soluble in various organic solvents
The compound features a benzamide backbone, which is known for its diverse biological activities, including neuroleptic effects.
Neuropharmacological Effects
Research indicates that compounds structurally related to benzamides exhibit significant neuroleptic activity. A study highlighted that various benzamide derivatives were synthesized and tested for their ability to inhibit apomorphine-induced stereotyped behavior in rodent models. The findings suggested a strong correlation between the chemical structure and biological activity, with some derivatives showing enhanced potency compared to established neuroleptics like haloperidol and metoclopramide .
The proposed mechanism of action for this compound involves interaction with dopamine receptors, which are critical in regulating mood and behavior. The structural modifications in the compound may enhance its affinity for these receptors, potentially leading to improved therapeutic outcomes with fewer side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroleptic Activity : A study on various benzamides showed that certain derivatives exhibited up to 15 times greater activity than metoclopramide, particularly those with a benzyl group on the terminal nitrogen .
- Antipsychotic Potential : Another compound within the benzamide class demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting that it could be developed as an effective antipsychotic with reduced side effects.
Data Table: Biological Activity Comparison
| Compound Name | Structure | Activity Level (vs. Metoclopramide) | Notes |
|---|---|---|---|
| This compound | Structure | TBD | Research compound |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | TBD | 408 times more potent | High antistereotypic activity |
| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | TBD | 15 times more active | Enhanced neuroleptic properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The benzamide scaffold is widely exploited in drug design due to its versatility. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural Comparison of Benzamide Derivatives
Functional Insights
- Pyrrolidinone-Containing Analogs: The 2-oxopyrrolidinyl group in the target compound is structurally analogous to pyrrolidinone derivatives in neuroactive agents (e.g., racetams).
- SARS-CoV-2 Inhibitors : Compound 127 () shares a benzamide scaffold but incorporates fluorine and piperidine-thiophene groups, achieving stronger binding to viral proteases (-8.5 kcal/mol) compared to the target compound’s uncharacterized profile .
- Synthetic Accessibility: The cyanomethyl group in the target compound may enhance synthetic versatility compared to bulkier substituents (e.g., tert-butyl in Compound 6za, ) .
Pharmacological and Physicochemical Considerations
Pharmacokinetic Properties (Predicted)
- Lipophilicity: The benzyl and pyrrolidinone groups suggest moderate logP (~2.5–3.5), comparable to Compound 127 .
- Solubility: The cyanomethyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound D-19, ) .
Target Engagement Hypotheses
- Pyrrolidinone Interactions: The 2-oxopyrrolidinyl moiety could mimic lactam-based inhibitors targeting proteases or neurotransmitter receptors, as seen in related compounds .
- Nitrile Utility : The nitrile group may act as a metabolic stabilizer or covalent warhead, a feature absent in most analogs from the evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
